molecular formula C15H30N2Si B11714721 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine

1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine

Katalognummer: B11714721
Molekulargewicht: 266.50 g/mol
InChI-Schlüssel: SILIKGDFKRATAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine is a chemical compound that features a piperazine ring substituted with a pentynyl chain bearing a triethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(Triethylsilyl)pent-4-yn-1-ol, which is then converted to 5-(Triethylsilyl)pent-4-yn-1-amine.

    Formation of the Piperazine Ring: The 5-(Triethylsilyl)pent-4-yn-1-amine is then reacted with piperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the pentynyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine involves its interaction with specific molecular targets. The triethylsilyl group can influence the compound’s reactivity and binding properties, while the piperazine ring can interact with various biological receptors and enzymes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Trimethylsilyl)-4-pentyn-1-ol: Similar structure but with a hydroxyl group instead of a piperazine ring.

    5-(Triethylsilyl)pent-4-yn-1-amine: Precursor in the synthesis of the target compound.

    1-(5-(Trimethylsilyl)pent-4-yn-1-yl)piperazine: Similar compound with a trimethylsilyl group instead of a triethylsilyl group.

Uniqueness

1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine is unique due to the presence of both the triethylsilyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Eigenschaften

Molekularformel

C15H30N2Si

Molekulargewicht

266.50 g/mol

IUPAC-Name

triethyl(5-piperazin-1-ylpent-1-ynyl)silane

InChI

InChI=1S/C15H30N2Si/c1-4-18(5-2,6-3)15-9-7-8-12-17-13-10-16-11-14-17/h16H,4-8,10-14H2,1-3H3

InChI-Schlüssel

SILIKGDFKRATAG-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](CC)(CC)C#CCCCN1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.